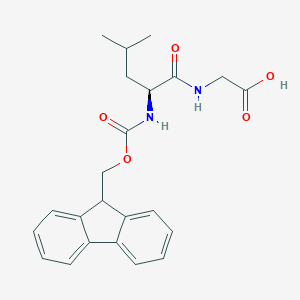

Fmoc-Leu-Gly-OH

Beschreibung

BenchChem offers high-quality Fmoc-Leu-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Leu-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQZWFFGFLZNI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426526 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82007-05-4 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Fmoc-Leu-Gly-OH

This guide provides a comprehensive technical overview of Nα-9-fluorenylmethoxycarbonyl-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide derivative for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stability considerations, and field-proven protocols for its effective utilization in solid-phase peptide synthesis (SPPS). The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Strategic Importance of Fmoc-Dipeptide Building Blocks

In the intricate process of solid-phase peptide synthesis (SPPS), the sequential addition of single amino acids is the conventional approach. However, the use of pre-formed dipeptide units, such as Fmoc-Leu-Gly-OH, offers significant advantages. This strategy can circumvent challenges associated with difficult coupling reactions and reduce the number of synthetic cycles, which can lead to higher purity and overall yield of the final peptide. The choice of a dipeptide building block is often dictated by the target peptide sequence, particularly to overcome steric hindrance or aggregation issues that can arise from specific amino acid combinations.

Fmoc-Leu-Gly-OH combines the bulky, hydrophobic leucine residue with the sterically unhindered glycine. This particular dipeptide is a valuable reagent in the synthesis of peptides where this sequence motif is present, streamlining the synthetic process and potentially mitigating common side reactions.

Physicochemical Properties of Fmoc-Leu-Gly-OH

A thorough understanding of the physicochemical properties of Fmoc-Leu-Gly-OH is paramount for its successful application. While specific experimental data for this exact dipeptide is not extensively published, we can infer its properties from its constituent amino acids and the overarching principles of Fmoc-protected peptides.

| Property | Inferred Value/Characteristic | Rationale & Key Considerations |

| Molecular Formula | C23H26N2O5 | Derived from the sum of the atomic constituents of Fmoc, Leucine, and Glycine, minus two molecules of water for peptide bond and Fmoc linkage formation. |

| Molecular Weight | 410.47 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for purified, protected amino acids and peptides.[1] |

| Solubility | Soluble in DMF, NMP, and DCM; sparingly soluble in water. | The hydrophobic Fmoc and leucine moieties dominate, rendering it soluble in common organic solvents used in SPPS.[2] Solubility in DCM might require the addition of a small amount of DMF.[3] |

| Melting Point | Expected to be in the range of 140-160 °C | Based on the melting points of Fmoc-Leu-OH (approx. 152-156 °C) and Fmoc-Gly-OH (approx. 174-175 °C).[4][5] The exact value will be unique to the dipeptide. |

| Storage Conditions | 2-8°C, desiccated, and protected from light. | To minimize degradation of the Fmoc group and hydrolysis of the peptide bond.[5][6] The fluorenyl moiety is light-sensitive.[6] |

Stability and Handling: Ensuring Reagent Integrity

The chemical stability of Fmoc-Leu-Gly-OH is critical for its effective use in synthesis. The two primary points of lability are the Fmoc protecting group and the internal peptide bond.

-

Fmoc Group Stability : The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most sensitive part of the molecule. It is stable under acidic conditions but is readily cleaved by bases.[6][7] This base-lability is the cornerstone of its utility as a temporary Nα-protecting group in SPPS.[8]

-

Peptide Bond Stability : The amide bond between leucine and glycine is generally stable under the conditions of SPPS. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[6]

-

Handling Recommendations : To ensure the integrity of Fmoc-Leu-Gly-OH, it should be handled in a clean, dry environment. When weighing, exposure to atmospheric moisture should be minimized. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-Gly-OH is primarily employed as a building block in Fmoc-based SPPS. This methodology relies on the use of a solid support (resin) to which the peptide chain is assembled in a stepwise manner.[8]

The Coupling Reaction: Forming the Peptide Bond

The coupling of Fmoc-Leu-Gly-OH to a resin-bound amino acid with a free N-terminal amine is a critical step. This reaction involves the activation of the C-terminal carboxylic acid of the dipeptide to facilitate nucleophilic attack by the amine.

Experimental Protocol: Coupling of Fmoc-Leu-Gly-OH

-

Resin Preparation : The resin (e.g., Wang or Rink Amide resin) with the N-terminally deprotected amino acid is swelled in an appropriate solvent like dimethylformamide (DMF) for at least 30 minutes.[8][9] The solvent is then drained.

-

Activation of Fmoc-Leu-Gly-OH :

-

In a separate vessel, dissolve Fmoc-Leu-Gly-OH (3-5 equivalents relative to resin loading) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3-5 equivalents) in DMF.[3]

-

Add a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.[10] Alternatively, phosphonium-based reagents like HBTU or HATU can be used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[10][11]

-

Allow the activation to proceed for a few minutes.

-

-

Coupling to the Resin : Add the activated Fmoc-Leu-Gly-OH solution to the prepared resin.

-

Reaction : Agitate the mixture at room temperature for 1-2 hours.[8] The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

Washing : After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.[9]

Causality in Protocol Design :

-

Excess Reagents : Using an excess of the dipeptide and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.[12]

-

Coupling Additives : Additives like HOBt and Oxyma Pure act as catalysts and suppress side reactions, most notably racemization.[3]

-

Choice of Coupling Reagent : The choice of coupling reagent can influence the reaction rate and the potential for side reactions. Carbodiimides are cost-effective, while phosphonium and iminium-based reagents are often more efficient for sterically hindered couplings.[10]

Diagram of the Coupling Workflow

Caption: Workflow for coupling Fmoc-Leu-Gly-OH in SPPS.

Fmoc Deprotection: Preparing for the Next Coupling

Following the successful coupling of Fmoc-Leu-Gly-OH, the Fmoc group must be removed to expose the N-terminal amine of the leucine residue for the subsequent coupling step.

Experimental Protocol: Fmoc Deprotection

-

Initial Wash : Wash the resin-bound peptide with DMF.

-

Deprotection : Add a solution of 20% piperidine in DMF to the resin.[7][13] Agitate for 5-10 minutes.

-

Second Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.[11]

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[9] The resin is now ready for the next coupling cycle.

Mechanism of Deprotection : The deprotection proceeds via a β-elimination mechanism.[14] Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring.[15] This leads to the elimination of dibenzofulvene and the release of the free amine. The piperidine also serves to trap the reactive dibenzofulvene intermediate.[7]

Diagram of the Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection by piperidine.

Analytical Characterization

The purity and identity of Fmoc-Leu-Gly-OH should be confirmed using standard analytical techniques prior to its use in peptide synthesis.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the primary method for assessing the purity of the dipeptide.[16] A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can be used to confirm the chemical structure of Fmoc-Leu-Gly-OH.[17]

Conclusion

Fmoc-Leu-Gly-OH is a valuable dipeptide building block that can enhance the efficiency and success of solid-phase peptide synthesis. A comprehensive understanding of its chemical properties, stability, and the rationale behind the protocols for its use is essential for researchers and drug development professionals. By employing this dipeptide strategically, the synthesis of complex peptides can be streamlined, leading to higher quality products. The protocols and principles outlined in this guide provide a solid foundation for the effective application of Fmoc-Leu-Gly-OH in the laboratory.

References

- Vertex AI Search. (2024). Buy Fmoc-Leu-Gly-Gly-OH.

- BenchChem. (2025). Gly-OH in Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. Fmoc-Leu-(Dmb)Gly-OH Novabiochem®.

- Chem-Impex. Fmoc-Leu-(Dmb)Gly-OH.

- Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.

- ChemicalBook. Fmoc-Leu-OH | 35661-60-0.

- Luna, O., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...

- Aapptec Peptides. Fmoc-Leu-(Dmb)Gly-OH.

- Creative Peptides. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Chemsrc. Fmoc-Leu-OH | CAS#:35661-60-0.

- Sigma-Aldrich. Fmoc-Gly-OH = 98.0 T 29022-11-5.

- Coin, I., et al. (2017).

- Merck. Novabiochem® Coupling reagents.

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Sigma-Aldrich. Fmoc-Leu-OH = 97.0 35661-60-0.

- BenchChem. (2025).

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (2025). An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-DL-Ala.

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press.

- Merck.

- ScienceOpen.

- CEM Corpor

- Sigma-Aldrich. Fmoc-Leu-OH = 97.0 35661-60-0.

- Sigma-Aldrich. Fmoc-Leu-OH Novabiochem 35661-60-0.

- Bachem Products. Fmoc-Leu-Gly-OH.

- ChemicalBook. Fmoc-Leu-OH CAS#: 35661-60-0.

- Advanced ChemTech. Fmoc-Gly-OH – The simplest Fmoc-amino acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

- 5. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scienceopen.com [scienceopen.com]

Fmoc-Leu-Gly-OH molecular weight

An In-Depth Technical Guide to Fmoc-Leu-Gly-OH: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucyl-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, detailed methodologies for its application in Solid-Phase Peptide Synthesis (SPPS), and robust protocols for purification and analytical validation. By integrating field-proven insights with foundational chemical principles, this guide serves as an authoritative resource for leveraging Fmoc-Leu-Gly-OH to achieve high-purity, complex peptide targets.

Introduction to Fmoc-Protected Dipeptides in Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of synthetic peptide production for therapeutic, research, and diagnostic applications.[1] The Fmoc/tBu orthogonal protection strategy is widely favored for its mild, base-labile deprotection conditions, which preserve acid-sensitive side-chain modifications and complex functionalities.[2]

While stepwise, single amino acid addition is the standard SPPS approach, the strategic incorporation of pre-formed, Nα-Fmoc-protected dipeptides like Fmoc-Leu-Gly-OH offers distinct advantages. This approach can mitigate challenges associated with specific "difficult" sequences, such as those prone to aggregation or steric hindrance during coupling. The use of a dipeptide unit can improve synthesis efficiency and the purity of the crude product by overcoming problematic couplings in a single, optimized step. Fmoc-Leu-Gly-OH, combining the hydrophobic leucine residue with the flexible, achiral glycine, is a versatile building block for introducing specific structural motifs.

Part 1: Core Physicochemical Properties of Fmoc-Leu-Gly-OH

A thorough understanding of the fundamental properties of Fmoc-Leu-Gly-OH is critical for its successful application, from storage and handling to reaction setup and purification.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 410.46 g/mol | [3] |

| Chemical Formula | C₂₃H₂₆N₂O₅ | [3] |

| CAS Number | 82007-05-4 | [3] |

| Appearance | White to off-white powder | N/A |

| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Typical Purity | ≥98% (HPLC) | [4] |

| Storage Temperature | Store at < -15°C or 2-8°C; consult supplier data | [5] |

Chemical Structure

The structure consists of a dipeptide core (L-leucine linked to glycine) where the N-terminus of leucine is protected by the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: Chemical structure of Fmoc-Leu-Gly-OH.

Solubility and Stability

Fmoc-Leu-Gly-OH is a dipeptide that is soluble in various organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It also possesses the ability to self-assemble into structures like hydrogels and membranes in aqueous environments, a property driven by the amphiphilic nature of the molecule. For long-term storage, it is essential to keep the compound in a well-closed container at refrigerated or frozen temperatures to prevent degradation.

Part 2: Synthesis and Purification Workflow

The primary application of Fmoc-Leu-Gly-OH is as a building block in SPPS. The following sections detail the experimental workflow for its incorporation into a growing peptide chain and the subsequent purification of the final product.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The following is a generalized protocol for coupling Fmoc-Leu-Gly-OH onto a resin-bound peptide with a free N-terminal amine. This procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus.

Caption: Workflow for coupling Fmoc-Leu-Gly-OH in SPPS.

Detailed Experimental Protocol:

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection to expose a free N-terminal amine. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6]

-

Activation of Fmoc-Leu-Gly-OH:

-

Causality: The carboxylic acid of the dipeptide must be activated to a more reactive species to facilitate amide bond formation. Coupling reagents like HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and suppress racemization.

-

In a separate vessel, dissolve Fmoc-Leu-Gly-OH (3-4 equivalents relative to resin loading), HCTU (3-3.9 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.[7]

-

Allow the activation mixture to stand for several minutes before adding it to the resin.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Leu-Gly-OH solution to the reaction vessel containing the washed resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may vary based on the sequence.

-

-

Monitoring for Completion (Self-Validation):

-

Trustworthiness: To ensure the reaction has proceeded to completion, perform a qualitative test on a small sample of resin beads. The Kaiser test is standard; a negative result (beads remain yellow) indicates the absence of free primary amines and thus a successful coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the synthesis cycle.[6]

-

Purification by Reverse-Phase HPLC

Following synthesis and cleavage from the resin, the crude peptide must be purified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method, separating the target peptide from impurities based on hydrophobicity.[8]

Caption: General workflow for peptide purification via RP-HPLC.

Typical HPLC Methodologies:

The key to successful purification is the optimization of the mobile phase gradient. A shallow gradient provides better resolution. The presence of the hydrophobic Fmoc group on any N-terminally unterminated sequences will cause them to be highly retained, simplifying purification of the desired, fully deprotected peptide.[8]

| Parameter | Analytical Scale | Preparative Scale |

| Purpose | Purity assessment, method development | Isolation of target peptide |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile | 0.1% (v/v) TFA in acetonitrile |

| Detection | UV at 214 nm (peptide bond) & 265 nm (Fmoc) | UV at 214 nm & 265 nm |

| Injection Volume | 10-20 µL | Variable, based on concentration |

| Data adapted from BenchChem Application Note.[8] |

Part 3: Analytical Validation

Confirming the identity and purity of the final peptide is a non-negotiable step in synthesis. A combination of orthogonal analytical techniques provides the highest level of confidence.

| Technique | Purpose | Expected Outcome for a Peptide Containing Leu-Gly |

| Analytical RP-HPLC | Determines purity and retention time. | A single major peak in the chromatogram, with purity typically >98%. |

| Mass Spectrometry (MS) | Confirms the molecular weight and thus the primary sequence. | The observed mass should match the calculated theoretical mass of the desired peptide.[9] |

| NMR Spectroscopy | Provides definitive structural confirmation. | ¹H and ¹³C NMR spectra will show characteristic signals for the Leu and Gly residues, confirming their presence and connectivity.[4] |

Part 4: Applications and Scientific Context

The utility of Fmoc-Leu-Gly-OH extends across multiple scientific domains:

-

Drug Discovery: As a dipeptide building block, it is used in the synthesis of peptide-based therapeutics. The Leu-Gly motif can be part of a bioactive sequence or act as a flexible linker within a more complex molecule.[5]

-

Materials Science: The self-assembly properties of Fmoc-dipeptides are of significant interest. Fmoc-Leu-Gly-OH can form hydrogel membranes, which have potential applications in tissue engineering, controlled-release drug delivery systems, and biosensing.[10]

-

Fundamental Research: It serves as a tool to create custom peptides for studying protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

Conclusion

Fmoc-Leu-Gly-OH is more than a simple reagent; it is a strategic tool for enhancing the efficiency and success of solid-phase peptide synthesis. Its well-defined physicochemical properties, combined with robust protocols for its incorporation and subsequent purification, make it an invaluable asset for chemists and biochemists. From constructing complex therapeutic peptides to designing novel biomaterials, the applications of this dipeptide building block are both diverse and impactful, underscoring the importance of high-purity, well-characterized reagents in advancing scientific discovery.

References

- Unknown author. (2024, October 8). Buy Fmoc-Leu-Gly-Gly-OH. Autech Scientific.

- Biosynth. (n.d.). Fmoc-Leu-Gly-OH | 82007-05-4.

- Chem-Impex. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.

- Advanced ChemTech. (n.d.). Fmoc-Leu-Gly-OH.

- Chem-Impex. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.

- ChemicalBook. (n.d.). Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.

- ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum.

- BenchChem. (2025, December). Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-Gly-OH.

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Unknown author. (n.d.). The Importance of High-Purity Fmoc-Leu-OH for Accurate Chemical Synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Bachem. (n.d.). Fmoc-Leu-Gly-OH - Bachem Products.

- BenchChem. (2025). A Comparative Guide to the Structural Validation of Fmoc-Gly-OH.

- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-346.

- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

Sources

- 1. Automated Peptide Synthesizers [peptidemachines.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. shop.bachem.com [shop.bachem.com]

Strategic Importance of Fmoc-Dipeptides in SPPS

An In-Depth Technical Guide to Fmoc-Leu-Gly-OH: Synthesis, Characterization, and Application

Abstract: This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). Addressed to researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, a robust solution-phase synthesis protocol, detailed analytical characterization, and strategic applications. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering users to optimize their synthetic workflows and troubleshoot common challenges associated with peptide chemistry.

In the elegant, stepwise process of Fmoc-based solid-phase peptide synthesis (SPPS), the ideal workflow involves the sequential addition of single amino acid residues to a growing chain anchored to a solid support. However, experienced practitioners recognize that certain sequences present formidable challenges, leading to incomplete reactions, deletion byproducts, and arduous purifications. These "difficult sequences" are often characterized by steric hindrance or, more commonly, by on-resin aggregation where elongating peptide chains form intermolecular hydrogen bonds, rendering the N-terminus inaccessible.[1]

The Leu-Gly motif, combining a bulky hydrophobic residue with the sterically unhindered glycine, can be susceptible to aggregation, particularly within a larger hydrophobic sequence.[2][3] The strategic use of a pre-formed Fmoc-Leu-Gly-OH dipeptide is a powerful tactic to mitigate these issues.

Causality Behind the Dipeptide Strategy:

-

Improved Coupling Efficiency: Introducing two residues in a single coupling step effectively bypasses a problematic coupling cycle. The activation and coupling of the dipeptide unit can be more efficient than the individual coupling of Fmoc-Gly-OH onto a resin-bound leucine, especially if the N-terminus of the leucine is sterically hindered or participating in aggregation.

-

Reduced Cycle Time: A single dipeptide coupling reduces the total number of deprotection and coupling steps required for the final peptide, accelerating the overall synthesis.

-

Minimized Risk of Diketopiperazine Formation: When glycine is the second amino acid to be coupled to a C-terminal proline, or other specific residues on the resin, the resulting dipeptide is highly prone to cyclize and cleave from the resin upon Fmoc deprotection of the glycine. Using an Fmoc-Xaa-Gly-OH dipeptide prevents this side reaction by extending the chain to a tripeptide before the critical deprotection step occurs.[4]

This guide focuses on providing the foundational knowledge to synthesize, purify, and intelligently apply Fmoc-Leu-Gly-OH to enhance the outcomes of complex peptide synthesis projects.

Physicochemical and Structural Characteristics

A precise understanding of the molecule's properties is the bedrock of its successful application. Fmoc-Leu-Gly-OH is a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)acetic acid | [5] |

| CAS Number | 82007-05-4 | [5][6][7] |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [6] |

| Molecular Weight | 410.46 g/mol | [6] |

| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [6] |

| Storage | Store at < -15°C, keep container tightly closed. | [6] |

Solution-Phase Synthesis of Fmoc-Leu-Gly-OH

While Fmoc-Leu-Gly-OH is commercially available, an in-house synthesis may be required for specific research applications or large-scale needs. The following is a robust, representative protocol based on well-established carbodiimide coupling chemistry in solution-phase.[8][9] This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product validated by the analytical methods described in Section 4.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for Fmoc-Leu-Gly-OH.

Detailed Experimental Protocol

Materials:

-

Fmoc-L-Leu-OH (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

-

Lithium Hydroxide (LiOH) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

Procedure:

Part A: Coupling to form Fmoc-Leu-Gly-OMe

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-Leu-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 10 mL per mmol of Fmoc-Leu-OH). If solubility is an issue, add a minimal amount of anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 5 minutes.

-

Neutralization & Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM. Add DIPEA (1.05 eq) and stir for 5 minutes to form the free base. Add this suspension to the activated Fmoc-Leu-OH solution. Add the remaining DIPEA (1.05 eq) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Workup:

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Fmoc-Leu-Gly-OMe as an oil or solid.

-

Part B: Saponification to Fmoc-Leu-Gly-OH

-

Hydrolysis: Dissolve the crude intermediate from Part A in a mixture of THF and water (e.g., 3:1 v/v). Cool to 0°C.

-

Base Addition: Add an aqueous solution of LiOH (3.0 eq) dropwise.

-

Reaction: Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC (typically 2-4 hours).

-

Workup:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl. A white precipitate should form.

-

Extract the product into EtOAc (3x).

-

Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, and filter.

-

Part C: Purification

-

Crystallization: Concentrate the final organic solution to a minimal volume. Add hexanes dropwise until the solution becomes cloudy. Allow the product to crystallize, potentially storing it at 4°C overnight to maximize crystal formation.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The expected yield is typically in the range of 70-85% over the two steps.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of Fmoc-Leu-Gly-OH is paramount before its use in SPPS. The following data provides the expected analytical profile for this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted based on known values for Fmoc-Leu-OH, Glycine residues, and standard peptide NMR data. Actual values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | ~12.7 | br s | 1H |

| Gly-NH | ~8.3 | t | 1H |

| Fmoc-ArH | 7.90 | d | 2H |

| Fmoc-ArH | 7.72 | t | 2H |

| Leu-NH | ~7.6 | d | 1H |

| Fmoc-ArH | 7.42 | t | 2H |

| Fmoc-ArH | 7.33 | t | 2H |

| Fmoc-CH, CH₂ | 4.35 - 4.20 | m | 3H |

| Leu α-CH | ~4.1 | m | 1H |

| Gly α-CH₂ | ~3.8 | d | 2H |

| Leu β-CH₂ | ~1.6 | m | 2H |

| Leu γ-CH | ~1.5 | m | 1H |

| Leu δ-CH₃ | ~0.9 | d | 6H |

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

| Assignment | Predicted Shift (ppm) |

|---|---|

| Leu C=O | ~173.5 |

| Gly C=O | ~171.2 |

| Fmoc C=O | ~156.1 |

| Fmoc-Ar C (quat) | 143.8, 140.7 |

| Fmoc-Ar CH | 127.6, 127.0, 125.1, 120.1 |

| Fmoc-CH₂ | ~65.6 |

| Leu α-CH | ~53.5 |

| Fmoc-CH | ~46.7 |

| Leu β-CH₂ | ~41.0 |

| Gly α-CH₂ | ~40.8 |

| Leu γ-CH | ~24.2 |

| Leu δ-CH₃ | ~23.0, ~21.5 |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), Positive Mode

-

Calculated Monoisotopic Mass: 410.1842 Da

-

Expected Ions [m/z]:

-

[M+H]⁺: 411.19

-

[M+Na]⁺: 433.17

-

[M+K]⁺: 449.15

-

High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. A standard reversed-phase HPLC method provides a reliable profile.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (peptide bond) & 265 nm (Fmoc group) |

| Expected Purity | >98% after crystallization |

Application in Peptide Synthesis: Field-Proven Insights

The primary application of Fmoc-Leu-Gly-OH is as a building block in SPPS. Its use is particularly advantageous when synthesizing sequences known to be difficult due to aggregation.

SPPS Coupling Protocol

Caption: Standard coupling workflow for Fmoc-Leu-Gly-OH in SPPS.

Expert Commentary on the Protocol:

-

Choice of Reagents: The HBTU/HOBt/DIPEA coupling cocktail is a workhorse in peptide synthesis, known for its efficiency and for minimizing racemization.[8] For particularly sensitive sequences, substituting HOBt with Oxyma Pure and DIPEA with a weaker base like collidine can further suppress side reactions.

-

Equivalents: Using a 3-fold excess of the dipeptide and coupling reagents ensures the reaction is driven to completion. For very valuable or difficult sequences, this may be increased to 4- or 5-fold.

-

Monitoring: The Kaiser test is used to detect free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[1] However, for aggregation-prone sequences, a false negative can occur if the aggregated chains block the ninhydrin reagent.[1] In such cases, a small sample of resin should be cleaved and analyzed by LC-MS to confirm the coupling.

-

Advanced Strategies: If aggregation persists even with the dipeptide approach, consider using backbone-protected dipeptides like Fmoc-Leu-(Dmb)Gly-OH.[10][11] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts interchain hydrogen bonding and is cleaved during the final TFA treatment.[11]

Conclusion

Fmoc-Leu-Gly-OH is more than a simple reagent; it is a strategic tool for overcoming inherent challenges in peptide synthesis. By understanding its synthesis, analytical profile, and the rationale behind its application, researchers can significantly improve the efficiency, purity, and success rate of their synthetic campaigns. This guide provides the necessary framework, grounded in established chemical principles, to empower scientists in the rational design and execution of complex peptide synthesis.

References

-

Ramage, R., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(21), 9513-9517. [Link]

-

Shenzhen Huier Ester Co., Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. [Link]

-

Nishi, N., et al. (2021). Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety. The Journal of Physical Chemistry B, 125(3), 859-871. [Link]

-

Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Chemical and Pharmaceutical Research, 5(8), 25-36. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

-

Hartrampf, N., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec. Fmoc-Leu-(Dmb)Gly-OH. [Link]

-

Lanza, G., et al. (2013). Combined effects of solvation and aggregation propensity on the final supramolecular structures adopted by hydrophobic-glycine-rich, elastin-like polypeptides. Soft Matter, 9(4), 1137-1148. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Subirós-Funosas, R., et al. (2013). Oxyma Pure/DIC: An Efficient Reagent for the Synthesis of a Phg-Containing Dipeptide. Organic Syntheses, 90, 306-315. [Link]

-

ResearchGate. How can I remove Fmoc from solution phase peptide?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chempep.com [chempep.com]

- 5. 82007-05-4|(S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)acetic acid|BLD Pharm [bldpharm.com]

- 6. Fmoc-Leu-Gly-OH | 82007-05-4 | FF111330 | Biosynth [biosynth.com]

- 7. chempep.com [chempep.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

An In-depth Technical Guide to Fmoc-Leu-Gly-OH: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine, commonly referred to as Fmoc-Leu-Gly-OH. Intended for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the core physicochemical properties, synthesis methodologies, analytical validation, and strategic applications of this essential dipeptide building block.

Core Compound Identification and Properties

Fmoc-Leu-Gly-OH is a fundamental dipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS). The N-terminal leucine is protected by a base-labile Fmoc group, rendering it an ideal building block for the stepwise elongation of peptide chains.

CAS Number: 82007-05-4[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Fmoc-Leu-Gly-OH is critical for its effective handling, storage, and application in synthesis protocols.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₅ | Calculated |

| Molecular Weight | 410.47 g/mol | [1] |

| Appearance | White to off-white powder/solid | General knowledge |

| Storage Temperature | Room temperature or 2-8°C | [1][2] |

| Solubility | Readily soluble in organic solvents like Dimethylformamide (DMF) and Methanol. Slightly soluble in water. | [3] |

The hydrophobicity imparted by the leucine side chain and the Fmoc group dictates its solubility profile, favoring polar aprotic solvents commonly used in peptide synthesis. Proper storage, typically at reduced temperatures and in a desiccated environment, is crucial to prevent degradation.

Synthesis and Purification: A Methodological Deep Dive

The synthesis of Fmoc-Leu-Gly-OH is most efficiently achieved through solution-phase or solid-phase peptide synthesis methodologies. The principles of Fmoc-based SPPS are particularly relevant as this dipeptide is often prepared as a strategic building block to mitigate challenging couplings, such as those involving sterically hindered or aggregation-prone sequences.

Conceptual Synthesis Workflow

The synthesis involves the coupling of Fmoc-protected Leucine to a Glycine ester, followed by the deprotection of the C-terminal ester to yield the final carboxylic acid.

Caption: Solution-phase synthesis workflow for Fmoc-Leu-Gly-OH.

Detailed Experimental Protocol: Solution-Phase Synthesis

-

Coupling:

-

Dissolve Fmoc-Leu-OH (1 equivalent) and H-Gly-OMe·HCl (1 equivalent) in anhydrous DMF.

-

Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

-

In a separate vessel, pre-activate the Fmoc-Leu-OH by adding a coupling reagent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents).

-

Combine the activated amino acid solution with the glycine methyl ester solution and stir at room temperature for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Leu-Gly-OMe intermediate.

-

-

Saponification:

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC or HPLC.

-

-

Final Purification:

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2 using 1N HCl, which will precipitate the Fmoc-Leu-Gly-OH product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]

-

Purification by Reversed-Phase HPLC (RP-HPLC)

For high-purity applications, RP-HPLC is the method of choice. The hydrophobic nature of the Fmoc group and the leucine side chain allows for effective separation on C18 columns.

| Parameter | Condition |

| Column | Preparative C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 20% B to 80% B over 30-40 minutes |

| Detection | UV at 265 nm and 301 nm (for the Fmoc group) |

| Flow Rate | Dependent on column diameter |

Fractions containing the pure product are pooled, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to yield the final product as a fluffy, white powder.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and structural integrity of Fmoc-Leu-Gly-OH. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality profile.

Analytical Workflow

Caption: Standard analytical workflow for Fmoc-Leu-Gly-OH validation.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing purity.[5] An analytical C18 column with a gradient similar to the one used for purification will separate the main product from any potential impurities, such as free Fmoc-Leu-OH, Fmoc-Gly-OH, or byproducts from the coupling reaction. High-purity material should exhibit a purity level of ≥99.0%.[6][7][8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, thereby verifying its identity.[5] Using electrospray ionization (ESI), the expected mass for the protonated molecule [M+H]⁺ is approximately 411.19 m/z.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.[5]

-

¹H NMR: Will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), the aliphatic protons of the leucine side chain (including a distinct doublet for the methyl groups), the α-protons of both leucine and glycine, and the CH/CH₂ protons of the fluorenyl group.

-

¹³C NMR: Will confirm the carbon skeleton, showing distinct signals for the carbonyl carbons of the peptide bond and carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine and glycine residues.

-

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Leu-Gly-OH is as a dipeptide building block in Fmoc-based SPPS.[9] The use of dipeptides offers several strategic advantages over single amino acid couplings.

Key Advantages in SPPS

-

Overcoming Difficult Couplings: The coupling of a bulky amino acid like leucine to a resin-bound glycine can sometimes be inefficient. Using the pre-formed dipeptide can improve coupling yields and reduce the formation of deletion sequences.

-

Minimizing Aggregation: Certain peptide sequences are prone to intermolecular aggregation during synthesis, which hinders reagent access and lowers yields. Incorporating dipeptides can disrupt these aggregation-prone structures.

-

Reducing Racemization: While less of a concern for glycine, using dipeptides can help minimize racemization at the C-terminal residue of the dipeptide during its activation and coupling.

-

Improving Cycle Times: The incorporation of two amino acid residues in a single coupling step effectively shortens the overall synthesis time.

The Fmoc group is reliably cleaved under mild basic conditions, typically with 20% piperidine in DMF, which is compatible with most acid-labile side-chain protecting groups and linkers used in SPPS.[][11] This orthogonality is a hallmark of the Fmoc strategy, allowing for the synthesis of complex and modified peptides.[12]

References

-

Protheragen. Fmoc-Leu-OH. Available at: [Link]

-

Aapptec Peptides. Fmoc-Leu-(Dmb)Gly-OH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Available at: [Link]

- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

ScienceOpen. Supporting Information. Available at: [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

-

National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

-

CEM Corporation. Fmoc-Leu-OH. Available at: [Link]

Sources

- 1. shop.bachem.com [shop.bachem.com]

- 2. Fmoc-Leu-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Fmoc-Leu-OH Novabiochem 35661-60-0 [sigmaaldrich.com]

- 8. Fmoc-Leu-OH [cem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Leu-Gly-OH: A Technical Guide for Advanced Peptide Synthesis and Research Applications

Abstract

This technical guide provides an in-depth examination of Nα-Fmoc-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide building block utilized in modern chemical biology and drug discovery. Moving beyond a simple product description, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties of Fmoc-Leu-Gly-OH, elucidate its strategic importance in Solid-Phase Peptide Synthesis (SPPS), and provide detailed, field-proven protocols for its application. The guide explores the causality behind using a dipeptide strategy to overcome common synthetic challenges, such as peptide aggregation, thereby enhancing yield and purity. Furthermore, we will survey advanced applications, including its role in synthesizing bioactive peptides and its relevance in emerging research areas such as neurodegenerative disease and self-assembling biomaterials.

Section 1: Foundational Chemistry of Fmoc-Leu-Gly-OH

A comprehensive understanding of Fmoc-Leu-Gly-OH begins with its molecular architecture and physicochemical properties. These characteristics are not merely academic; they directly influence its handling, reactivity, and efficacy within a synthesis workflow.

Chemical Structure and Properties

Fmoc-Leu-Gly-OH is a dipeptide composed of L-leucine and glycine. Its N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis.[1][2] The C-terminus possesses a free carboxylic acid, poised for activation and coupling to a resin-bound amine.

Caption: Chemical structure of Fmoc-Leu-Gly-OH.

The Fmoc group is the linchpin of the most widely used orthogonal SPPS strategy.[3] Its key feature is its lability to secondary bases, such as piperidine, while remaining stable under the acidic conditions used to cleave final peptides from most resins and remove side-chain protecting groups.[4][5] This orthogonality is fundamental to the controlled, stepwise elongation of the peptide chain.[3] The leucine residue provides a bulky, hydrophobic side chain, while glycine offers maximal conformational flexibility due to its lack of a side chain.

Physicochemical Data Summary

Precise and reliable physicochemical data are critical for calculating reagent stoichiometry and predicting behavior in various solvents.

| Property | Value | Reference |

| CAS Number | 82007-05-4 | [2] |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [1][2] |

| Molecular Weight | 410.46 g/mol | [1] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMF, NMP, DCM | [7] |

| Purity (Typical) | ≥97% (HPLC) | [6] |

Section 2: Core Application: A Strategic Building Block in Solid-Phase Peptide Synthesis (SPPS)

While peptides can be assembled one amino acid at a time, the use of dipeptide building blocks like Fmoc-Leu-Gly-OH is a deliberate strategy employed to overcome specific, well-documented challenges in SPPS.

The Rationale for Dipeptide Utilization

The decision to use a dipeptide is rooted in addressing two primary issues: peptide aggregation and difficult coupling reactions. By introducing two residues in a single coupling cycle, the synthesis is accelerated, and the number of potentially problematic deprotection and coupling steps is reduced.[8]

Mitigating Peptide Aggregation

Causality: During SPPS, growing peptide chains, particularly those containing hydrophobic residues or sequences prone to hydrogen bonding, can fold into stable secondary structures like β-sheets.[9][10] This leads to intermolecular aggregation, where the peptide chains clump together on the resin. This aggregation physically blocks reactive sites, preventing reagents from accessing the N-terminus of the growing chain.[10] The result is a dramatic increase in deletion sequences (missing amino acids) and truncated products, which are often difficult to separate from the desired peptide during purification.[10]

The Solution: Incorporating a pre-formed dipeptide like Fmoc-Leu-Gly-OH can act as a "structure-breaker." The Leu-Gly sequence itself, or the act of adding two residues at once, can disrupt the nascent β-sheet formation that drives aggregation. This is particularly effective for sequences known to be "difficult," ensuring that subsequent couplings proceed with high efficiency.

SPPS Workflow Diagram

The incorporation of Fmoc-Leu-Gly-OH follows the standard Fmoc-SPPS cycle. The diagram below illustrates the process, highlighting the key deprotection and coupling stages.

Caption: The Fmoc-SPPS cycle for dipeptide incorporation.

Section 3: Detailed Experimental Protocol: Incorporation of Fmoc-Leu-Gly-OH

This protocol provides a robust, self-validating methodology for the manual coupling of Fmoc-Leu-Gly-OH onto a resin-bound peptide chain. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

| Reagent | Function | Supplier Example |

| Wang or Rink Amide Resin | Solid support | Sigma-Aldrich |

| Fmoc-Leu-Gly-OH | Dipeptide building block | ChemPep[2] |

| Dimethylformamide (DMF) | Primary solvent | Fisher Scientific |

| Piperidine | Fmoc deprotection agent | Sigma-Aldrich |

| HBTU | Coupling activator | CEM Corporation |

| DIPEA (DIPEA) | Activation base | Sigma-Aldrich |

| Ninhydrin Test Kit | Monitors free amines | Bio-Rad |

Step-by-Step SPPS Coupling Protocol

This protocol assumes the synthesis has already commenced and you are coupling Fmoc-Leu-Gly-OH onto a deprotected N-terminal amine on the solid support.

-

Resin Preparation:

-

Begin with 0.1 mmol of peptide-loaded resin in a reaction vessel.

-

Causality: The resin must be fully swelled to ensure all reactive sites are accessible. Swell the resin in DMF for at least 30 minutes if it has been dried.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[11]

-

Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first, shorter step removes the bulk of the protecting group, while the second fresh addition drives the reaction to completion. The dibenzofulvene byproduct of this reaction can be trapped by piperidine.[5]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL). This step is critical to remove all traces of piperidine, which would neutralize the subsequent coupling reagents.[11]

-

-

Pre-activation and Coupling:

-

In a separate vial, dissolve Fmoc-Leu-Gly-OH (123 mg, 0.3 mmol, 3 eq.), HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution.

-

Agitate the activation mixture for 1-2 minutes.

-

Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the dipeptide into a highly reactive acylium-type intermediate, which readily reacts with the free amine on the resin.[12] Pre-activation ensures this species is formed before addition to the resin, maximizing coupling speed and efficiency.

-

Add the activated dipeptide solution to the washed, deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the resin with DMF (3 x 5 mL) followed by Dichloromethane (DCM) (3 x 5 mL) and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.

-

Reaction Monitoring: The Kaiser Test

-

Procedure: After the post-coupling wash, take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.

-

Interpretation:

-

Yellow/Colorless Beads: Indicates a successful coupling, as there are no free primary amines to react with the ninhydrin reagent.

-

Blue/Purple Beads: Indicates an incomplete coupling, as free primary amines are still present.[9]

-

-

Trustworthiness: If the test is positive (blue beads), the coupling step (Step 4) should be repeated with fresh reagents. However, be aware of "false negatives" where severe aggregation can physically block the ninhydrin reagent from reaching trapped free amines, giving a yellow result despite an incomplete reaction.[9]

Section 4: Post-Synthesis Processing and Quality Control

The synthesis is not complete until the peptide is cleaved, purified, and its identity and purity are confirmed through rigorous analytical methods.

Cleavage from the Resin

-

After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried.

-

A cleavage cocktail, typically composed of Trifluoroacetic Acid (TFA) with scavengers, is added to the resin. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[12]

-

Causality: TFA is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to "trap" reactive carbocations released from the protecting groups, preventing them from re-attaching to sensitive residues in the peptide.

-

The crude peptide is then precipitated from the cleavage cocktail using cold diethyl ether, washed, and dried.

Analytical Validation: HPLC and LC-MS

Rigorous quality control is non-negotiable. A combination of HPLC and LC-MS provides a comprehensive assessment of the crude and purified peptide.

| Parameter | HPLC (Purity Analysis) | LC-MS (Identity Confirmation) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm) | C18 reversed-phase (e.g., 2.1 x 100 mm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 30 minutes (typical) | 10-95% B over 20 minutes (typical) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 220 nm and 280 nm | Mass Spectrometer (e.g., ESI-TOF) |

| Purpose | Quantify purity by peak area percentage. | Confirm the molecular weight of the target peptide. |

(Protocol parameters are illustrative and must be optimized for each specific peptide sequence).[13]

Section 5: Advanced Applications and Research Frontiers

The utility of Fmoc-Leu-Gly-OH extends beyond a simple synthetic tool into several cutting-edge research areas.

Synthesis of Bioactive and Therapeutic Peptides

Fmoc-Leu-Gly-OH is a key component in the synthesis of peptide-based therapeutics.[6] These synthetic peptides can be designed to act as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents. The precise sequence, including the Leu-Gly motif, dictates the peptide's final three-dimensional structure, which in turn governs its biological activity and stability.[3]

Application in Alzheimer's Disease Research

Recent studies have identified the Fmoc-amino acid scaffold as a promising starting point for developing inhibitors against Butyrylcholinesterase (BChE), an enzyme whose activity is elevated in the brains of Alzheimer's disease (AD) patients.[14] Specifically, Fmoc-Leucine and related dipeptides like Fmoc-Leu-Leu-OH have shown potent and selective inhibition of BChE.[14][15] While Fmoc-Leu-Gly-OH is not a direct inhibitor itself, it serves as a critical building block to synthesize novel peptide sequences based on the Leu-Gly motif for screening as potential AD therapeutics. This allows researchers to explore how the broader peptide context modulates the inhibitory activity of the core Fmoc-Leucine structure.

Self-Assembling Systems and Biomaterials

Fmoc-dipeptides, including Fmoc-Leu-Gly-OH, possess amphiphilic properties, meaning they have both hydrophobic (Fmoc, Leucine) and hydrophilic (carboxyl group, peptide backbone) regions. This characteristic drives them to self-assemble in aqueous solutions into well-ordered nanostructures such as fibers, tapes, and hydrogels. These materials are being investigated for a variety of biomedical applications, including:

-

Drug Delivery: Encapsulating therapeutic agents within a self-assembled hydrogel for controlled release.

-

Tissue Engineering: Providing biocompatible scaffolds for cell growth.

-

Biosensing: Creating pH-sensitive membranes that change properties in response to their environment.

References

-

Sharifi-Rad, J., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Hindawi. Retrieved from [Link]

-

Peptide Synthesis. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Retrieved from [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Leu-(Dmb)Gly-OH. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

ScholarWorks @ CSULB. (2021). EVALUATING A SERIES OF FMOC-LEUCINE BASED AMINO ACIDS TO IDENTIFY POTENT BUTYRYLCHOLINESTERASE INHIBITORS AS POTENTIAL THERAPEUTICS TO ALZHEIMER'S DISEASE. Retrieved from [Link]

-

ScholarWorks @ CSULB. (2021). Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chempep.com [chempep.com]

- 3. nbinno.com [nbinno.com]

- 4. Automated Peptide Synthesizers [peptidemachines.com]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. scholarworks.calstate.edu [scholarworks.calstate.edu]

The Genesis and Utility of Fmoc-Leu-Gly-OH: A Technical Guide for Peptide Chemists

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and application of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a foundational dipeptide building block in modern peptide chemistry. We will delve into the historical context of the development of the Fmoc protecting group, provide detailed, field-proven protocols for the solution-phase synthesis and characterization of Fmoc-Leu-Gly-OH, and illustrate its application in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital reagent, grounded in scientific literature and practical expertise.

Historical Perspective: The Dawn of a New Era in Peptide Synthesis

The landscape of peptide synthesis was revolutionized in the latter half of the 20th century, moving from laborious solution-phase methods to the more efficient solid-phase approach pioneered by R. Bruce Merrifield.[1] A significant milestone in this evolution was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[2][3][4][5] This novel, base-labile protecting group offered a milder and orthogonal alternative to the acid-labile tert-butyloxycarbonyl (Boc) group, which had been the mainstay of SPPS.[3][4][5]

The true potential of the Fmoc group in solid-phase synthesis was elegantly demonstrated in 1978 by Meienhofer and coworkers with the development of the Fmoc/tBu (tert-butyl) strategy.[6] This orthogonal approach, where the temporary Nα-Fmoc protection is removed by a mild base (typically piperidine) and the permanent side-chain protecting groups (like tBu) are cleaved by acid at the final step, minimized the harsh, repetitive acid treatments that could degrade the growing peptide chain.[6] This innovation paved the way for the synthesis of longer and more complex peptides with higher purity and yield.

While a singular, seminal publication detailing the first synthesis of Fmoc-Leu-Gly-OH is not readily apparent in the historical literature, its development was a natural and immediate consequence of the establishment of Fmoc chemistry. The synthesis of Fmoc-protected dipeptides became a standard practice to improve coupling efficiency and prevent side reactions, such as diketopiperazine formation, during the assembly of peptide chains on a solid support. The principles and methodologies for its creation were firmly established by the pioneering work of Carpino, Han, and Meienhofer.

Synthesis of Fmoc-Leu-Gly-OH: A Solution-Phase Approach

The synthesis of Fmoc-Leu-Gly-OH is a classic example of solution-phase peptide chemistry, involving the coupling of an N-terminally protected amino acid (Fmoc-L-Leucine) with a C-terminally protected amino acid (Glycine methyl ester), followed by the saponification of the methyl ester.

Rationale Behind the Synthetic Strategy

The choice of a solution-phase synthesis for a dipeptide building block like Fmoc-Leu-Gly-OH is driven by several factors. It allows for the production of large quantities of the dipeptide, which can be rigorously purified and characterized before its use in the more intricate and often automated solid-phase synthesis of a larger peptide. The use of a methyl ester to protect the C-terminus of glycine is a common and effective strategy, as it can be selectively removed under basic conditions without affecting the Fmoc group.

Experimental Protocol: Synthesis of Fmoc-Leu-Gly-OMe

Step 1: Preparation of Glycine Methyl Ester Hydrochloride

This protocol is based on a general and efficient method for the esterification of amino acids.

-

Materials: Glycine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend glycine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the glycine dissolves and the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

-

Step 2: Coupling of Fmoc-L-Leucine and Glycine Methyl Ester

-

Materials: Fmoc-L-Leucine (Fmoc-Leu-OH), Glycine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve Fmoc-Leu-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the solution. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add TEA (1 equivalent) dropwise to neutralize the hydrochloride and stir for 15 minutes.

-

Add the neutralized glycine methyl ester solution to the activated Fmoc-Leu-OH solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-Leu-Gly-OMe.

-

The crude product can be purified by recrystallization or flash chromatography.

-

Experimental Protocol: Saponification of Fmoc-Leu-Gly-OMe to Fmoc-Leu-Gly-OH

-

Materials: Fmoc-Leu-Gly-OMe, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the purified Fmoc-Leu-Gly-OMe (1 equivalent) in a mixture of THF and water.

-

Cool the solution in an ice bath.

-

Add a solution of LiOH (1.1 equivalents) in water dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl. A white precipitate of Fmoc-Leu-Gly-OH will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Visualization of the Synthesis Workflow

Caption: SPPS cycle for the incorporation of Fmoc-Leu-Gly-OH.

Conclusion

Fmoc-Leu-Gly-OH, a direct descendant of the groundbreaking discovery of the Fmoc protecting group, remains a cornerstone of modern peptide synthesis. Its utility in overcoming synthetic challenges and streamlining the assembly of complex peptides underscores the enduring legacy of the pioneers of Fmoc chemistry. The protocols and principles outlined in this guide provide a robust framework for the synthesis, characterization, and application of this invaluable dipeptide, empowering researchers to advance the frontiers of peptide science and drug discovery.

References

- Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748–5749.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Chang, C. D., & Meienhofer, J. (1978). Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin. International journal of peptide and protein research, 11(3), 246–249.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Li, W., O'Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis – its past, present and future. Australian Journal of Chemistry, 73(4), 271-276.

- Atherton, E., Fox, H., Harkiss, D., Logan, C. J., Sheppard, R. C., & Williams, B. J. (1978). A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids.

- Beyermann, M. (2019). Louis A. Carpino (1927‐2019), In Memoriam. Journal of Peptide Science, 25(5), e3169.

Sources

- 1. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]

- 2. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. connectsci.au [connectsci.au]

- 6. Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Fmoc-Leu-Gly-OH in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Dipeptide Building Blocks

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency and fidelity of chain elongation are paramount. While the sequential, one-by-one addition of Nα-Fmoc-protected amino acids is the foundational principle of the methodology, experienced practitioners recognize that certain sequences demand a more strategic approach. The Leu-Gly motif, common in both natural and synthetic peptides, presents a classic example where the use of a pre-formed dipeptide building block, Fmoc-Leu-Gly-OH , offers significant advantages over sequential coupling.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of Fmoc-Leu-Gly-OH. We will delve into its physicochemical properties, provide detailed, field-tested protocols for its incorporation, and, most critically, explore the underlying chemical principles that justify its use. The discussion will extend to advanced strategies for tackling notoriously "difficult" sequences, including the use of backbone-protected derivatives to overcome on-resin aggregation. This document is designed not merely as a set of instructions, but as a self-validating system of logic to empower scientists to make informed decisions, troubleshoot effectively, and ultimately enhance the purity and yield of their target peptides.

Physicochemical Properties of Fmoc-Leu-Gly-OH